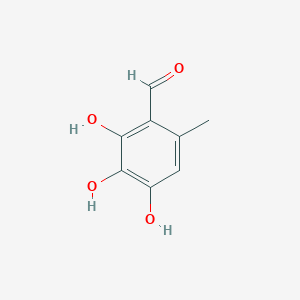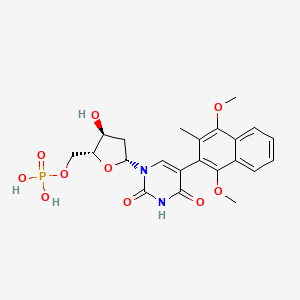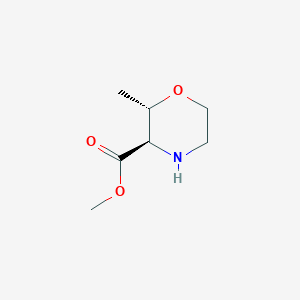
2,3,4-Trihydroxy-6-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trihydroxy-6-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of three hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxy-6-methylbenzaldehyde typically involves the use of pyrogallol as a starting material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . One common method involves the Gattermann reaction, where pyrogallol reacts with hydrocyanic acid or cyanide. due to the toxicity of hydrogen cyanide, this method is less favored . Another method involves the Vilsmeier-Haack reaction, where pyrogallol reacts with DMF and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups or the aldehyde group, often using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2,3,4-Trihydroxy-6-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trihydroxy-6-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to form Schiff bases with amino acids, disrupting bacterial cell walls and inhibiting enzyme activity . In medicinal applications, it acts as a precursor to active pharmaceutical ingredients that modulate neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
2,3,4-Trihydroxybenzaldehyde: Lacks the methyl group present in 2,3,4-Trihydroxy-6-methylbenzaldehyde.
3,4,5-Trihydroxybenzaldehyde: Differently positioned hydroxyl groups.
2,4,6-Trihydroxybenzaldehyde: Hydroxyl groups are positioned at different locations on the benzene ring.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .
Propiedades
Número CAS |
65195-49-5 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2,3,4-trihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O4/c1-4-2-6(10)8(12)7(11)5(4)3-9/h2-3,10-12H,1H3 |
Clave InChI |
ZMSAWAUFJICHDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)
![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)





![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)




